[(2R,3S,6S)-3-Acetyloxy-6-[[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methoxy]-3,6-dihydro-2H-pyran-2-yl]methyl acetate
[(2R,3S,6S)-3-Acetyloxy-6-[[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methoxy]-3,6-dihydro-2H-pyran-2-yl]methyl acetate
Brand Name:
Vulcanchem
CAS No.:
19940-05-7
VCID:
VC0033660
InChI:
InChI=1S/C22H32O11/c1-11(23)25-9-14-13(27-12(2)24)7-8-16(28-14)26-10-15-17-18(31-21(3,4)30-17)19-20(29-15)33-22(5,6)32-19/h7-8,13-20H,9-10H2,1-6H3/t13-,14+,15+,16-,17-,18-,19+,20+/m0/s1
SMILES:
CC(=O)OCC1C(C=CC(O1)OCC2C3C(C4C(O2)OC(O4)(C)C)OC(O3)(C)C)OC(=O)C
Molecular Formula:
C22H32O11
Molecular Weight:
472.5 g/mol
[(2R,3S,6S)-3-Acetyloxy-6-[[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methoxy]-3,6-dihydro-2H-pyran-2-yl]methyl acetate
CAS No.: 19940-05-7
Main Products
VCID: VC0033660
Molecular Formula: C22H32O11
Molecular Weight: 472.5 g/mol
CAS No. | 19940-05-7 |
---|---|
Product Name | [(2R,3S,6S)-3-Acetyloxy-6-[[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methoxy]-3,6-dihydro-2H-pyran-2-yl]methyl acetate |
Molecular Formula | C22H32O11 |
Molecular Weight | 472.5 g/mol |
IUPAC Name | [(2R,3S,6S)-3-acetyloxy-6-[[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methoxy]-3,6-dihydro-2H-pyran-2-yl]methyl acetate |
Standard InChI | InChI=1S/C22H32O11/c1-11(23)25-9-14-13(27-12(2)24)7-8-16(28-14)26-10-15-17-18(31-21(3,4)30-17)19-20(29-15)33-22(5,6)32-19/h7-8,13-20H,9-10H2,1-6H3/t13-,14+,15+,16-,17-,18-,19+,20+/m0/s1 |
Standard InChIKey | NORCMEVRBOYDOU-ZEIPOVTJSA-N |
Isomeric SMILES | CC(=O)OC[C@@H]1[C@H](C=C[C@H](O1)OC[C@@H]2[C@H]3[C@@H]([C@@H]4[C@H](O2)OC(O4)(C)C)OC(O3)(C)C)OC(=O)C |
SMILES | CC(=O)OCC1C(C=CC(O1)OCC2C3C(C4C(O2)OC(O4)(C)C)OC(O3)(C)C)OC(=O)C |
Canonical SMILES | CC(=O)OCC1C(C=CC(O1)OCC2C3C(C4C(O2)OC(O4)(C)C)OC(O3)(C)C)OC(=O)C |
Synonyms | 6-O-(4-O,6-O-Diacetyl-2,3-dideoxy-α-D-erythro-hexa-2-enopyranosyl)-1-O,2-O:3-O,4-O-diisopropylidene-α-D-galactopyranose |
PubChem Compound | 10096333 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume